(1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol
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Overview
Description
(1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol is a chiral compound featuring a benzothiazole ring attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol typically involves the reaction of 2-aminobenzothiazole with an appropriate chiral epoxide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: The major product is (1R)-1-(1,3-benzothiazol-2-yl)ethanone.
Reduction: The major product is a reduced form of the benzothiazole ring.
Substitution: The major products depend on the substituent introduced, such as (1R)-1-(1,3-benzothiazol-2-yl)ethyl chloride.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving benzothiazole derivatives.
Medicine
Industry
Industrially, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can engage in π-π stacking interactions, while the hydroxyl group can form hydrogen bonds, facilitating binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol: The enantiomer of the compound .
2-(1,3-benzothiazol-2-yl)ethanol: A similar compound lacking the chiral center.
1-(1,3-benzothiazol-2-yl)ethanone: An oxidized form of the compound.
Uniqueness
(1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and interactions. This makes it particularly valuable in applications requiring enantioselectivity.
Properties
IUPAC Name |
(1R)-1-(1,3-benzothiazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXZTUFERFFNCR-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC2=CC=CC=C2S1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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